3-Bromo-2-methyl-1-(2-methyl-1H-indol-3-YL)-propan-1-one

Description

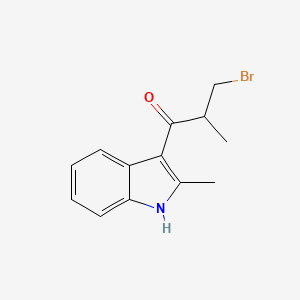

3-Bromo-2-methyl-1-(2-methyl-1H-indol-3-yl)-propan-1-one is a brominated indole derivative with a propan-1-one backbone. Its structure features a 2-methyl-substituted indole ring and a bromine atom on the propanone chain. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name |

3-bromo-2-methyl-1-(2-methyl-1H-indol-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO/c1-8(7-14)13(16)12-9(2)15-11-6-4-3-5-10(11)12/h3-6,8,15H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDQGDOFMHHYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(C)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-1-(2-methyl-1H-indol-3-YL)-propan-1-one typically involves the bromination of 2-methyl-1-(2-methyl-1H-indol-3-YL)-propan-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-1-(2-methyl-1H-indol-3-YL)-propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding indole derivative.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under mild conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 2-methyl-1-(2-methyl-1H-indol-3-YL)-propan-1-one.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3-Bromo-2-methyl-1-(2-methyl-1H-indol-3-YL)-propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 3-Bromo-2-methyl-1-(2-methyl-1H-indol-3-YL)-propan-1-one is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Structural and Electronic Differences

- Indole Substitutions :

- Backbone Variations: Propenone derivatives () exhibit conjugation, altering electronic properties and reactivity compared to saturated propanone analogs . Bromine placement (e.g., on the propanone chain vs. indole ring) influences nucleophilic substitution rates .

Pharmaceutical Potential

- The target compound’s balance of moderate reactivity and methyl-substituted indole makes it a versatile intermediate for antitumor agents, akin to (Z)-3-(6-bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one (), which is explored for medicinal chemistry .

Biological Activity

3-Bromo-2-methyl-1-(2-methyl-1H-indol-3-yl)-propan-1-one (CAS: 1134334-75-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 280.16 g/mol. The compound features a bromine atom, which may influence its reactivity and biological interactions.

Research indicates that compounds structurally related to this compound exhibit various biological activities, including:

- Inhibition of Protein Kinases : Compounds in the indole class have been studied for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in numerous signaling pathways involved in cell survival and proliferation. For instance, related indole derivatives have shown IC50 values in the nanomolar range against GSK-3β, indicating potent inhibitory effects .

- Antitumor Activity : Indole derivatives have demonstrated antiproliferative effects against various cancer cell lines. For example, studies on similar compounds revealed significant cytotoxicity against human cancer cell lines such as HCT116 and PC3, with some derivatives achieving IC50 values below 20 µM .

- Neuroprotective Properties : Certain indole-based compounds have been associated with neuroprotective effects, potentially through mechanisms that involve reducing oxidative stress and preventing neuronal apoptosis .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of indole derivatives, including those similar to this compound. Below are summarized findings from relevant research:

Structure–Activity Relationships (SAR)

The biological activity of indole derivatives often correlates with specific structural features. The presence of halogen substituents, such as bromine in this compound, can enhance potency by increasing lipophilicity and improving binding affinity to target proteins.

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to predict the stability and interaction profiles of these compounds with their biological targets. Such studies indicate that modifications at specific positions on the indole ring can significantly affect both binding affinity and metabolic stability.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-2-methyl-1-(2-methyl-1H-indol-3-yl)-propan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of precursor indole derivatives. Key methods include:

- Electrophilic bromination using reagents like phenyltrimethylammonium tribromide (PTT) in dry THF at room temperature, yielding ~91% purity .

- Controlled bromination of 2-methylindole derivatives with N-bromosuccinimide (NBS) in dichloromethane or chloroform under reflux to avoid over-bromination . Optimization strategies :

- Monitor reaction progress via TLC to terminate at the desired intermediate stage.

- Adjust solvent polarity (e.g., THF vs. DCM) to control reaction kinetics.

- Use low-temperature conditions (0–5°C) to suppress side reactions like di-bromination.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : and NMR to confirm substitution patterns on the indole ring and propanone chain. The bromine atom induces deshielding in adjacent protons .

- X-ray crystallography : SHELXL refinement is widely used for small-molecule structure determination. For example, monoclinic crystal systems (space group ) with disordered bromine/methyl groups require high-resolution data and iterative refinement to resolve occupancy ratios .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (, exact mass 278.02 g/mol) .

Advanced Research Questions

Q. How does the bromine substitution at the indole 3-position influence bioactivity compared to other halogenated analogs?

Comparative studies of indole derivatives reveal:

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Common issues include:

- Disorder in the bromine/methyl groups : Resolved by refining occupancy ratios (e.g., 86:14 split) and applying restraints to atomic displacement parameters .

- Weak hydrogen bonding : Chains along the -axis stabilized via C–H⋯O interactions require high-resolution data () for accurate modeling .

- Software tools : SHELXL’s TWIN and BASF commands are critical for handling twinned data and anisotropic refinement .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological properties?

SAR studies suggest:

- Propanone chain modifications : Introducing methyl groups at C2 increases metabolic stability but reduces solubility.

- Indole ring substitutions : Electron-deficient groups (e.g., nitro) at C5 improve anticancer activity but may increase toxicity .

- Bromine replacement : Fluorine at C3 retains receptor affinity while reducing molecular weight, aiding blood-brain barrier penetration .

Methodological Considerations

Q. How should researchers address contradictory bioactivity data across studies?

- Standardize assays : Use consistent cell lines (e.g., HEK-293 for 5-HT receptor studies) and control for batch-to-batch compound purity.

- Validate mechanisms : Employ orthogonal techniques (e.g., SPR for binding affinity, qPCR for gene expression) to confirm activity .

- Statistical rigor : Apply multivariate analysis to isolate variables like solvent residues or crystal polymorphism affecting bioactivity .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Flow chemistry : Continuous bromination in microreactors reduces side reactions and improves scalability .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product.

- Quality control : Regular HPLC-MS checks (C18 column, acetonitrile/water mobile phase) to detect <1% impurities .

Key Recommendations

- Prioritize SHELXL for crystallographic refinement due to its robustness in handling disordered structures .

- Combine synthetic chemistry with computational docking (e.g., AutoDock Vina) to predict bioactivity of novel derivatives.

- Cross-validate pharmacological data using in vitro and ex vivo models to mitigate assay-specific artifacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.